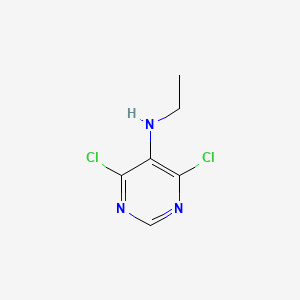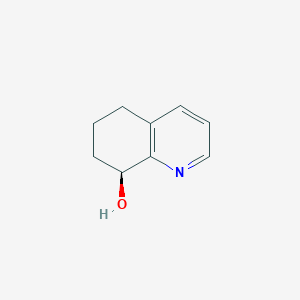
(S)-5,6,7,8-tetrahydroquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5,6,7,8-tetrahydroquinolin-8-ol is a chiral organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure that is partially hydrogenated, resulting in a tetrahydroquinoline. The presence of a hydroxyl group at the 8th position and the specific (S)-configuration at the chiral center make this compound unique. Tetrahydroquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,6,7,8-tetrahydroquinolin-8-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to ensure the (S)-configuration. The reaction conditions often include:
Catalyst: Chiral rhodium or ruthenium complexes
Solvent: Ethanol or methanol
Temperature: 50-100°C
Pressure: 1-5 atm of hydrogen gas
Another method involves the asymmetric reduction of 8-hydroxyquinoline using chiral reducing agents such as borane complexes or chiral hydride donors.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized chiral catalysts on solid supports can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high enantiomeric purity.
化学反应分析
Types of Reactions
(S)-5,6,7,8-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to fully hydrogenated quinoline derivatives using hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in acetone or dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid such as aluminum chloride.
Major Products Formed
Oxidation: 5,6,7,8-tetrahydroquinolin-8-one
Reduction: Decahydroquinoline
Substitution: Halogenated tetrahydroquinolines
科学研究应用
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its role as a ligand in enzyme inhibition studies and as a probe for studying biological pathways.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its versatile chemical properties.
作用机制
The mechanism of action of (S)-5,6,7,8-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8th position allows for hydrogen bonding interactions with enzymes and receptors, influencing their activity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Additionally, its chiral nature allows for selective binding to chiral centers in biological molecules, enhancing its specificity and efficacy.
相似化合物的比较
Similar Compounds
5,6,7,8-tetrahydroquinoline: Lacks the hydroxyl group at the 8th position, resulting in different chemical reactivity and biological activity.
8-hydroxyquinoline: Contains a fully aromatic quinoline core, differing in its electronic properties and reactivity.
Decahydroquinoline: Fully hydrogenated quinoline derivative with distinct chemical and biological properties.
Uniqueness
(S)-5,6,7,8-tetrahydroquinolin-8-ol is unique due to its specific (S)-configuration and the presence of a hydroxyl group at the 8th position. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
(8S)-5,6,7,8-tetrahydroquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQHYOBSOVFBEB-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
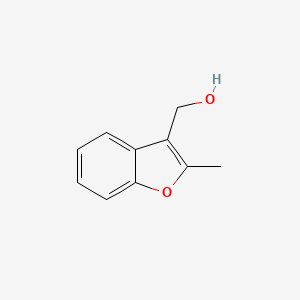

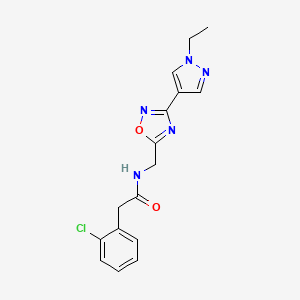
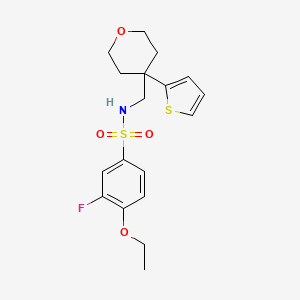
![1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2990864.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2990865.png)
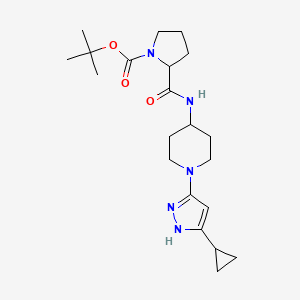

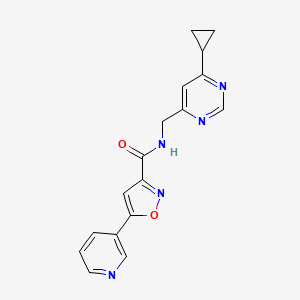


![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990875.png)
![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)
